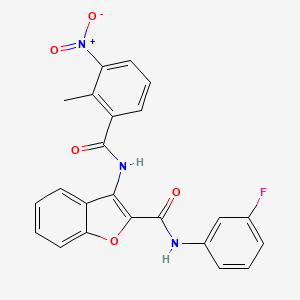

![molecular formula C18H24N4O B2997763 2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097860-39-2](/img/structure/B2997763.png)

2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

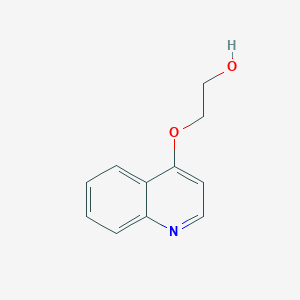

2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H24N4O and its molecular weight is 312.417. The purity is usually 95%.

BenchChem offers high-quality 2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione, are synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These compounds, formed under specific conditions, demonstrate the versatility of heterocyclic chemistry in producing compounds with potential biological activity. The structural confirmation of these derivatives through X-ray diffraction analysis underlines their significance in medicinal chemistry (Bacchi et al., 2005).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

Compounds synthesized with cyclic amines, including piperidine, have been evaluated for their antihistaminic activity and inhibition of eosinophil infiltration. These compounds, particularly those with a benzhydryl group and a suitable spacer, exhibit significant potential in treating allergic conditions, underscoring the therapeutic applications of such heterocyclic compounds in addressing histamine-induced and inflammatory responses (Gyoten et al., 2003).

Structural and Electronic Properties

The structural and electronic properties of anticonvulsant drugs, including those with substituted pyridazines, are elucidated through crystal structures and ab initio molecular-orbital calculations. These studies reveal the importance of the orientation and delocalization of piperidine nitrogen in influencing the pharmacological activity of these compounds, highlighting the role of molecular structure in the development of anticonvulsant therapies (Georges et al., 1989).

Improved Synthesis Techniques

Research on the synthesis of related heterocyclic compounds, such as 3-(pyrrolidin-1-yl)piperidine, demonstrates innovative methods that enhance the efficiency and yield of medicinal chemistry processes. These synthesis approaches contribute to the broader application of heterocyclic compounds in pharmaceutical development, offering pathways to produce key intermediates for medicinal chemistry (Smaliy et al., 2011).

Pharmacological Characterization

The pharmacological characterization of related compounds, such as PF-04455242, emphasizes the significance of κ-opioid receptor antagonists in treating depression and addiction disorders. This research highlights the therapeutic potential of targeting specific receptors with heterocyclic compounds, paving the way for novel treatments for mental health conditions (Grimwood et al., 2011).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

It may be metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific target and pathway information. It may induce changes in cellular processes, potentially leading to therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and function. Interactions with other molecules could either enhance or inhibit its activity .

properties

IUPAC Name |

2-[(1-propan-2-ylpiperidin-4-yl)methyl]-6-pyridin-4-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-14(2)21-11-7-15(8-12-21)13-22-18(23)4-3-17(20-22)16-5-9-19-10-6-16/h3-6,9-10,14-15H,7-8,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDZNRUGEOSKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

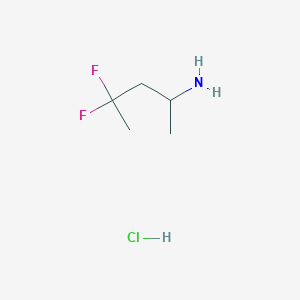

![N-(3-hydroxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2997690.png)

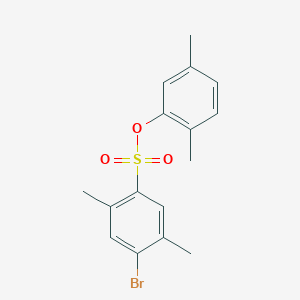

![3-{[4-(3-Carboxybenzenesulfonamido)phenyl]sulfamoyl}benzoic acid](/img/structure/B2997691.png)

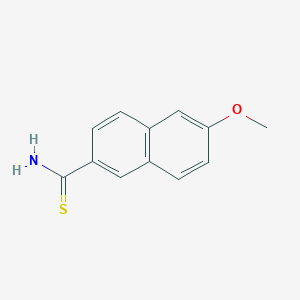

![4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2997692.png)

![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2997696.png)